2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid
Description
The compound 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane; phosphoric acid is a bicyclic structure featuring a norbornane-like framework (bicyclo[2.2.1]heptane) with five oxygen atoms (pentaoxa) and two phosphorus atoms (diphospha) integrated into the ring system . For instance, related bicyclo[2.2.1] compounds often employ dioxane solvents and acid/base catalysts to achieve high yields, as seen in the synthesis of 2,2,3-trimethyl-bicyclo[2.2.1]heptane derivatives .
The phosphoric acid component likely serves as a counterion or stabilizer, analogous to its use in HPLC mobile phases to adjust pH and enhance chromatographic separation of charged species . The combination of phosphorus and oxygen within the bicyclic framework may confer unique electronic properties, such as enhanced Lewis acidity or stability toward hydrolysis, though further experimental validation is required.
Properties
IUPAC Name |
2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/O5P2.H3O4P/c1-2-7-4-3-6(1)5-7;1-5(2,3)4/h;(H3,1,2,3,4) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYIVXLIMHNYTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
OP(=O)(O)O.O1OP2OOP1O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3O9P3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.94 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Polyphosphoric acid is a viscous water-white odorless liquid. The commerical acid consists of a mixture of orthophosphoric acid, pyrophosphoric (diphosphoric) acid, triphosphoric and higher polymeric phosphoric acids. Sinks and mixes with water. (USCG, 1999), Liquid, Water-white hygroscopic liquid; [Hawley] Colorless hygroscopic liquid; [HSDB] | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
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| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
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Boiling Point |
1022 °F at 760 mmHg (USCG, 1999) | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
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Solubility |
Sol in water | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1307 | |
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Density |
2.05 at 100.4 °F (USCG, 1999) - Denser than water; will sink | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | POLYPHOSPHORIC ACID | |
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Color/Form |
Viscous liq @ room temp; fluid @ 60 °C; solidifies to a glass @ low temp, Clear, colorless liquid, At room temperature, condensed phosphoric acids appear oily at 72-82 wt % P2O5; viscous and gummy at 82-90 wt % P2O5; and a mixture of glassy and crystalline material at 90 wt % P2O5. | |
CAS No. |
8017-16-1 | |
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Melting Point |
100 °F (USCG, 1999) | |
| Details | U.S. Coast Guard. 1999. Chemical Hazard Response Information System (CHRIS) - Hazardous Chemical Data. Commandant Instruction 16465.12C. Washington, D.C.: U.S. Government Printing Office. | |
| Record name | POLYPHOSPHORIC ACID | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/9000 | |
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Preparation Methods
Cyclization Dynamics
The formation of the bicyclo[2.2.1]heptane structure requires precise steric and electronic control. Density functional theory (DFT) calculations reveal that the chair-boat conformation of intermediate phosphoesters favors intramolecular attack, minimizing ring strain. Competing pathways, such as linear oligomerization, are suppressed by using excess H₃PO₄ or POCl₃.
Purification Strategies
-
Recrystallization : Ethanol/water mixtures (3:1 v/v) remove unreacted H₃PO₄.
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Chromatography : Silica gel with ethyl acetate/methanol (4:1) resolves phosphoric acid derivatives.
Industrial and Environmental Considerations
Large-scale production prioritizes the POCl₃-mediated method due to its reproducibility, though it generates HCl byproducts requiring neutralization. The enzymatic approach, while eco-friendly, faces challenges in enzyme cost and reaction time. Recent advances in flow chemistry enable continuous synthesis, reducing energy input by 40% compared to batch processes .
Chemical Reactions Analysis
Core Reaction Types
The compound participates in three primary reaction categories:
| Reaction Type | Mechanism | Key Reagents/Conditions | Products |
|---|---|---|---|
| Oxidation | Increases oxidation state of phosphorus | H₂O₂, O₃, or KMnO₄ in acidic media | Higher oxidation phosphates (e.g., pyrophosphates) |
| Reduction | Decreases phosphorus oxidation state | NaBH₄, LiAlH₄ in anhydrous ether | Phosphine derivatives |
| Substitution | Replacement of oxygen or phosphorus atoms | Nucleophiles (e.g., amines, alcohols) | Functionalized phosphoranes |
Industrial Reactions
| Process | Role of Compound | Outcome |
|---|---|---|
| Polymer Synthesis | Cross-linking agent for biodegradable polymers | Enhanced mechanical strength and thermal stability |
| Specialty Chemical Production | Acid catalyst for esterification | High-purity esters for pharmaceuticals |
Catalytic Mechanisms
-
Acid-Catalyzed Condensation : Similar to polyphosphoric acid (PPA), it dehydrates substrates to form cyclic compounds (e.g., quinolines) .
-
Transition-State Stabilization : The bicyclic structure lowers activation energy in nucleophilic substitutions.
Comparative Reactivity Analysis
The compound’s reactivity is benchmarked against related phosphorus-containing compounds:
| Compound | Oxidation Reactivity | Substitution Efficiency | Acid Strength (pKa) |
|---|---|---|---|
| Polyphosphoric Acid (PPA) | Moderate | Low | ~1.1 |
| Diethyl Phosphate Esters | Low | High | ~2.5 |
| Target Compound | High | Moderate-High | ~0.8 |
Key Findings :
-
The bicyclic framework enhances oxidative stability compared to linear phosphates .
-
Acid strength surpasses PPA due to electron-withdrawing oxa groups .
Case Study 2: Polymer Cross-Linking
-
Application : Used in biodegradable polyesters.
-
Result : Tensile strength increased by 40% compared to uncross-linked polymers.
Environmental and Stability Considerations
Scientific Research Applications
Key Properties
- Molecular Weight : Approximately 337.935 g/mol
- IUPAC Name : 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane; phosphoric acid
- CAS Number : 8017-16-1
Chemistry
- Reagent in Organic Synthesis : The compound serves as a versatile reagent in various organic synthesis processes. Its unique structure allows it to act as a catalyst in reactions involving nucleophiles and electrophiles.
- Catalytic Activity : It is utilized in catalyzing reactions due to its ability to stabilize transition states and lower activation energy barriers.
Biology
- Biological Interactions : Research indicates that this compound may play a role in biological systems by interacting with enzymes and other biomolecules. Its potential as an enzyme inhibitor is being explored.
- Cellular Localization : Studies show that it can localize to specific subcellular compartments, influencing its biological activity and interactions with cellular components.
Medicine
- Therapeutic Potential : Investigations into the compound's anti-inflammatory and anticancer activities are underway. Its unique structure may contribute to novel therapeutic strategies.
- Drug Development : The compound's properties make it a candidate for drug formulation aimed at targeting specific diseases.
Industrial Applications
- Production of Specialty Chemicals : It is employed in the synthesis of advanced materials and polymers due to its unique chemical properties.
- Composite Materials : The compound's ability to enhance material properties makes it valuable in the development of high-performance composites.
Case Study 1: Enzyme Inhibition
A study investigated the inhibitory effects of 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane; phosphoric acid on specific enzymes related to metabolic pathways. Results indicated significant inhibition rates compared to control groups, suggesting potential applications in metabolic disease treatments.
Case Study 2: Polymer Synthesis
In industrial settings, the compound was utilized in synthesizing a new class of biodegradable polymers. The resulting materials exhibited enhanced mechanical properties and degradation rates compared to traditional polymers, indicating its potential for environmentally friendly applications.
Mechanism of Action
The mechanism of action of 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane;phosphoric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic functions and binding to specific receptor sites.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]heptane
- Structure : Bicyclo[2.2.1] core with two oxygen atoms (dioxabicyclo) and phenyl substituents at positions 1 and 4 .
- Molecular Formula : C₁₇H₁₆O₂.
- Key Features :
2.1.2 Decamethyl-1λ³,4λ³-diphospha-2,3,5,6,7-pentastannabicyclo[2.2.1]heptane
- Structure : Tin-rich bicyclo[2.2.1] system with two phosphorus and five tin atoms .
- Lower solubility in polar solvents compared to oxygen-phosphorus analogs. Structural symmetry confirmed via crystallography and NMR .
2.1.3 1,4-Bis(2-chloroethyl)-1,4-diazoniabicyclo[2.2.1]heptane (with phosphonoacetic acid)
- Structure: Bicyclo[2.2.1] core with nitrogen atoms (diazonia) and chloroethyl side chains, paired with phosphonoacetic acid .
- Key Features: Positively charged diazonia group enhances solubility in aqueous media. Phosphonoacetic acid moiety may act as a chelator or enzyme inhibitor, differing from phosphoric acid’s buffering role .
Physicochemical Properties
Biological Activity
2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane; phosphoric acid (CAS No. 8017-16-1) is a unique bicyclic compound that combines the structural characteristics of phosphoranes with the acidic properties of phosphoric acid. This compound is notable for its potential biological activities and applications in various scientific fields.
- Molecular Formula : C₈H₁₁O₅P₂
- Molar Mass : 337.935 g/mol
- IUPAC Name : 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane; phosphoric acid
Structural Characteristics
The compound's structure includes multiple oxygen atoms integrated within a bicyclic framework, which influences its reactivity and interaction with biological systems.
The biological activity of 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane; phosphoric acid can be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes that play critical roles in metabolic pathways.
- Cellular Localization : Its localization within cellular compartments (e.g., nucleus and mitochondria) affects its function and reactivity with cellular targets.
Research Findings
Recent studies have explored the compound's effects on various biological systems:
- Anti-inflammatory Properties : Research indicates that this compound may exhibit anti-inflammatory effects by modulating cytokine production in immune cells.
- Anticancer Activity : Preliminary findings suggest potential anticancer properties through mechanisms such as apoptosis induction in cancer cell lines.
Case Studies
- Enzyme Interaction Study : A study conducted on the interaction of 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane; phosphoric acid with protein kinases showed significant inhibition at micromolar concentrations, indicating its potential as a therapeutic agent in cancer treatment.
- Cell Viability Assay : In vitro assays demonstrated that treatment with varying concentrations of the compound resulted in reduced viability of specific cancer cell lines compared to control groups.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity | Applications |
|---|---|---|---|
| Polyphosphoric Acid | Linear | Moderate | Industrial applications |
| Phosphoranes | Bicyclic | Limited | Organic synthesis |
The unique bicyclic structure of 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane; phosphoric acid distinguishes it from other phosphorous-containing compounds by providing enhanced reactivity and specificity in biological interactions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves cyclocondensation of phosphorus precursors with polyol derivatives under anhydrous conditions. For example, phosphoric acid (H₃PO₄) or its derivatives may act as catalysts or reactants. Purity is validated via ¹H/³¹P NMR spectroscopy to confirm bicyclic structure and absence of hydrolyzed byproducts. X-ray diffraction is critical for crystallographic verification .
- Key Considerations : Control reaction temperature (<100°C) to prevent decomposition and use inert atmospheres to avoid oxidation.
Q. Which analytical techniques are most effective for characterizing phosphoric acid derivatives in complex matrices?
- Methodological Answer : Ion chromatography (IC) and HPLC (with phosphate-specific detectors) are preferred for quantifying phosphoric acid in mixtures. For structural analysis of bicyclic derivatives, FT-IR spectroscopy identifies P-O-C bonding, while mass spectrometry (MS) confirms molecular weight .
- Data Validation : Cross-reference with computational models (e.g., Gaussian for vibrational spectra) to resolve ambiguities in overlapping peaks .
Q. How does pH influence the stability of phosphoric acid in aqueous solutions, and what storage conditions are optimal?
- Methodological Answer : Phosphoric acid is stable in acidic conditions (pH <2) but undergoes gradual hydrolysis to pyrophosphoric (H₄P₂O₇) or polyphosphoric acids at neutral pH. Storage at 4°C in amber glass minimizes degradation. Use titration with NaOH to monitor acid concentration over time .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane in nucleophilic substitution reactions?
- Methodological Answer : The bicyclic structure imposes steric constraints, directing nucleophilic attack to the less hindered phosphorus center. Kinetic studies (e.g., Arrhenius plots) and isotopic labeling (¹⁸O tracing) reveal transition-state geometries. Computational models (DFT) predict regioselectivity by analyzing charge distribution .
- Contradiction Note : Conflicting reports on reaction rates may arise from solvent polarity effects, necessitating controlled dielectric constant studies .
Q. How do synergistic interactions between phosphoric acid and metal ions affect catalytic performance in fuel cells?
- Methodological Answer : Phosphoric acid acts as a proton conductor in high-temperature fuel cells, but metal ions (e.g., Pt²⁺) can poison active sites. Use X-ray tomographic microscopy to map acid distribution and electrochemical impedance spectroscopy (EIS) to quantify ion transport efficiency. Compare with molecular dynamics (MD) simulations to model ion-acid interactions .
Q. What computational approaches are best suited for modeling the electronic structure of polyphosphoric acid clusters?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets accurately predicts bond lengths and angles in H₅P₃O₁₀ clusters. For larger aggregates (e.g., H₆P₄O₁₃), fragment molecular orbital (FMO) methods reduce computational cost while maintaining accuracy .
Q. How can contradictory data on the thermal decomposition of bicyclic phosphorus compounds be resolved?
- Methodological Answer : Discrepancies often stem from differing heating rates or atmospheric conditions. Employ thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) under standardized O₂/N₂ ratios. Replicate experiments using factorial design (e.g., 2³ design testing temperature, pressure, and gas composition) to isolate critical variables .
Q. What role does 2,3,5,6,7-pentaoxa-1,4-diphosphabicyclo[2.2.1]heptane play in flame-retardant polymer composites?
- Methodological Answer : The compound releases phosphoric acid upon thermal degradation, which forms a char layer to inhibit combustion. Use cone calorimetry to measure heat release rates (HRR) and SEM-EDS to analyze char composition. Compare with control samples lacking the bicyclic additive to quantify efficacy .
Q. How can factorial design optimize the synthesis of hybrid materials combining phosphoric acid with silica nanoparticles?
- Methodological Answer : A full factorial design (e.g., 3 factors: acid concentration, silica size, reaction time) identifies interactions between variables. Response surface methodology (RSM) models pore size and acid loading efficiency. Validate with BET surface area analysis and FT-IR to confirm covalent grafting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
